5'-Xanthylic Acid Triethylammonium Salt
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Xanthylic Acid Triethylammonium Salt typically involves the phosphorylation of xanthosine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of phosphorylating agents and specific catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 5’-Xanthylic Acid Triethylammonium Salt involves large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing production costs. The compound is then purified through crystallization and other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5’-Xanthylic Acid Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthine derivatives, while reduction can produce reduced nucleotide analogs .
Scientific Research Applications
5’-Xanthylic Acid Triethylammonium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a nucleotide analog in various chemical reactions and studies.
Biology: Plays a role in studying nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral research.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5’-Xanthylic Acid Triethylammonium Salt involves its role as a nucleotide analog. It can inhibit viral replication by interfering with the viral RNA or DNA synthesis. The compound targets specific enzymes and pathways involved in nucleotide metabolism, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Xanthosine Monophosphate: A precursor in the synthesis of 5’-Xanthylic Acid Triethylammonium Salt.
Guanosine Monophosphate: Another nucleotide analog with similar properties.
Inosine Monophosphate: Shares structural similarities and is involved in similar metabolic pathways.
Uniqueness: 5’-Xanthylic Acid Triethylammonium Salt is unique due to its specific structure and therapeutic potential. Its ability to act as a nucleotide analog and inhibit viral replication sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H28N5O9P |
---|---|
Molecular Weight |
465.40 g/mol |
IUPAC Name |
N,N-diethylethanamine;[(2R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O9P.C6H15N/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;1-4-7(5-2)6-3/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);4-6H2,1-3H3/t3-,5?,6?,9-;/m1./s1 |
InChI Key |
NGIOQABFVXJXGK-STNRYHJVSA-N |
Isomeric SMILES |
CCN(CC)CC.C1=NC2=C(N1[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=O |
Canonical SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O |
Origin of Product |
United States |
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